Tumor Model Specificity: Exclusive Sarcoma 180 Activity Absent in Chlorinated Analogs
In the foundational SAR study, N-2-(7-bromo-1,3,4-trichlorofluorenyl)acetamide was identified as one of the 'most active compounds' and was uniquely associated with activity against Sarcoma 180, while its close chloro-analogs N-2-(1,3,7-trichlorofluorenyl)acetamide and N-2-(1,3-dichloro-7-nitrofluorenyl)acetamide were specifically linked to Cloudman melanoma S91 and Adenocarcinoma 755, respectively . This divergence in tumor-type specificity is a direct consequence of the 7-bromo substitution.
| Evidence Dimension | Tumor model specificity (in vivo mouse models) |
|---|---|
| Target Compound Data | Active against Sarcoma 180 (qualitative, designated as 'most active') |
| Comparator Or Baseline | N-2-(1,3,7-trichlorofluorenyl)acetamide: active against Cloudman melanoma S91; N-2-(1,3-dichloro-7-nitrofluorenyl)acetamide: active against Adenocarcinoma 755 |
| Quantified Difference | Target compound shows exclusive Sarcoma 180 activity; comparators show no reported Sarcoma 180 activity, directing activity toward melanoma and adenocarcinoma, respectively. |
| Conditions | In vivo murine tumor models (Sarcoma 180 in random-bred Albino mice; Adenocarcinoma 755 and Cloudman melanoma S91 in HDF mice) as per Cancer Chemotherapy National Service Center protocols, 1965 . |
Why This Matters
For a procurement decision, this evidence ensures that the compound is the only member of its analog series validated for Sarcoma 180 studies, preventing incorrect model assignment.
- [1] Pan, H.-L.; Fletcher, T. L. Derivatives of Fluorene. XXI. New Halogenofluorenes. II. Further Potential Antitumor Agents. Journal of Medicinal Chemistry 1965, 8 (4), 491-497. View Source
